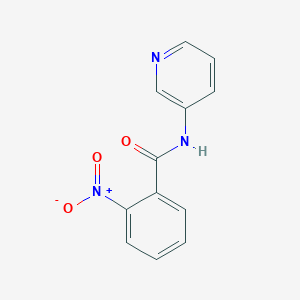

2-nitro-N-pyridin-3-ylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-nitro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-9-4-3-7-13-8-9)10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYIYRPPHKUIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Blueprint of 2 Nitro N Pyridin 3 Ylbenzamide

The structure of 2-nitro-N-pyridin-3-ylbenzamide is defined by a central benzamide (B126) group, where the benzene (B151609) ring is substituted with a nitro group at the second position, and the amide nitrogen is linked to a pyridine (B92270) ring at its third position.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | C₁₂H₉N₃O₃ | 243.22 g/mol | Benzamide Core, Pyridine Ring, Nitro Group |

This table provides basic chemical data for the subject compound.

The benzamide scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the backbone of numerous biologically active compounds. wikipedia.org Benzamides are derivatives of benzoic acid and are characterized by a carboxamide group attached to a benzene ring. This structural motif is found in a wide range of pharmaceuticals, including antiemetics, antipsychotics, and anticancer agents. nih.gov

The versatility of the benzamide scaffold lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors. The amide bond itself is a key hydrogen bond donor and acceptor, crucial for molecular recognition. Furthermore, the aromatic ring provides a platform for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target. Recent research continues to explore novel benzamide derivatives for a variety of therapeutic applications, including the development of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which are crucial in DNA repair and cancer therapy. nih.gov

Pyridine, a heterocyclic aromatic compound containing one nitrogen atom in a six-membered ring, and its derivatives are fundamental building blocks in both organic synthesis and medicinal chemistry. lifechemicals.comslideshare.netresearchgate.net The pyridine ring is present in numerous natural products, including vitamins like niacin (vitamin B3) and alkaloids. lifechemicals.com In the pharmaceutical industry, pyridine derivatives are integral to a vast number of drugs with diverse therapeutic applications, such as antiviral, antibacterial, and anticancer agents. researchgate.netnih.gov

The nitrogen atom in the pyridine ring imparts unique properties to the molecule. It can act as a hydrogen bond acceptor and a base, and its presence influences the electronic distribution of the aromatic ring, making it susceptible to specific chemical transformations. nih.gov This allows for the synthesis of a wide array of functionalized pyridine derivatives. The ability of the pyridine scaffold to improve the solubility and pharmacokinetic properties of drug candidates further enhances its strategic importance in drug design. nih.gov

Nitro-substituted aromatic systems, characterized by the presence of one or more nitro (-NO₂) groups on an aromatic ring, play a significant role in molecular design. The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical and physical characteristics of the parent molecule. nih.govnih.gov This electron-withdrawing nature can activate the aromatic ring for nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules. libretexts.org

In medicinal chemistry, the nitro group has been incorporated into various therapeutic agents. Its presence can enhance the biological activity of a compound, and in some cases, it is essential for the mechanism of action. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. nih.gov The reduction of the nitro group within biological systems can lead to the formation of reactive intermediates that can exert a therapeutic effect. at.ua However, the potential for the formation of toxic metabolites from nitroaromatic compounds is a critical consideration in their design and application. at.ua

Current Research Landscape and Unaddressed Questions

Retrosynthetic Dissection of the this compound Framework

A retrosynthetic analysis of this compound reveals two principal disconnection points, leading to distinct synthetic strategies. The most straightforward approach involves the disconnection of the amide bond (C-N bond), which points to 2-nitrobenzoic acid and 3-aminopyridine (B143674) as the primary synthons. This strategy is generally the most common and direct route for the formation of benzamides.

A second, less common, disconnection can be envisioned at the C-NO2 bond of the benzoyl moiety. This would involve the nitration of a pre-formed N-pyridin-3-ylbenzamide. This approach is dependent on the ability to selectively nitrate (B79036) the benzene (B151609) ring at the ortho position, which can be challenging due to the directing effects of the amide group.

Finally, a third disconnection can be considered at the C-N bond of the pyridine ring, suggesting a nucleophilic aromatic substitution reaction. However, this is generally less feasible for this particular target compared to the amide bond formation.

Direct Amidation Approaches for N-Pyridin-3-ylbenzamide Synthesis

The formation of the amide linkage between 2-nitrobenzoic acid and 3-aminopyridine is a critical step in the most common synthetic route. This can be achieved through various direct amidation methods.

Carboxylic Acid Activation Techniques (e.g., Thionyl Chloride, Carbodiimides)

To facilitate the amide bond formation, the carboxylic acid group of 2-nitrobenzoic acid must be activated. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting 2-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with 3-aminopyridine. google.commdpi.com This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct. mdpi.com

Alternatively, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling reagents. nih.gov These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve the efficiency of the coupling. mdpi.com

Coupling Reagents and Optimized Reaction Conditions

A variety of other coupling reagents have been developed to promote amide bond formation under mild conditions and with high yields. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP) are known for their high efficiency, even with less reactive amines. rsc.orgresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) are commonly employed. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the chosen coupling system.

| Coupling Reagent | Additive(s) | Typical Solvent(s) | General Reaction Conditions |

| Thionyl Chloride (SOCl₂) | None (or base like triethylamine) | Dichloromethane, Toluene | 0 °C to reflux |

| EDC | HOBt, DMAP | Dichloromethane, DMF | Room temperature |

| DCC | HOBt, DMAP | Dichloromethane, THF | 0 °C to room temperature |

| HATU | DIPEA, Triethylamine | DMF, Acetonitrile | Room temperature |

| PyBOP | DIPEA, Triethylamine | DMF, Dichloromethane | Room temperature |

Introduction and Functionalization of the Nitro Group

An alternative synthetic strategy involves the introduction of the nitro group onto a pre-existing N-pyridin-3-ylbenzamide scaffold or the use of a precursor that already contains the nitro group.

Selective Nitration Methodologies on the Benzene Ring

The direct nitration of N-pyridin-3-ylbenzamide presents a challenge in regioselectivity. The amide group is an ortho-, para-director; however, achieving selective nitration at the ortho position can be difficult, often leading to a mixture of ortho- and para-nitro isomers. google.com The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid dinitration and other side reactions. The use of solid acid catalysts, such as zeolites, has been explored to improve the regioselectivity of nitration reactions, favoring the para isomer. rsc.org Another approach involves the use of bismuth subnitrate and thionyl chloride, which can selectively mononitrate aromatic compounds. nih.gov

Precursor Design for Nitro Group Incorporation

A more controlled approach involves the use of precursors where the nitro group is already in place. The synthesis can start from 2-nitrobenzoic acid, as detailed in the direct amidation approach. This is often the most reliable method as it avoids the potential issues of regioselectivity in the nitration step.

Alternatively, the synthesis can begin with a nitrated pyridine precursor. A patented process describes the preparation of 2-nitro-3-aminopyridine. google.com This intermediate can then be acylated with benzoyl chloride or an activated benzoic acid derivative to form the target molecule. This route secures the position of the nitro group on the pyridine ring from the outset, although it requires the synthesis of the specific aminopyridine precursor. The synthesis of 2-nitro-3-aminopyridine can be achieved by the nitration of N,N'-di-(3-pyridyl)-urea followed by hydrolysis. google.com

Catalytic Approaches in Benzamide Synthesis and Modification

The formation of the amide bond in this compound can be significantly enhanced through the use of catalysts. These catalytic methods offer advantages in terms of reaction efficiency, milder reaction conditions, and improved yields compared to non-catalytic approaches.

Transition Metal-Catalyzed Amidation (e.g., Fe₂Ni-BDC Metal-Organic Frameworks for related systems)

Transition metal catalysts have been extensively used for amidation reactions. While a direct application of Fe₂Ni-BDC (Iron-Nickel Bimetallic Dicarboxylate) Metal-Organic Frameworks (MOFs) for the synthesis of this compound has not been explicitly reported, studies on analogous systems, such as the synthesis of N-(pyridin-2-yl)-benzamide, provide significant insights into the potential of this catalyst. researchgate.netmdpi.com

In a study on the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene, a Fe₂Ni-BDC MOF demonstrated excellent catalytic activity. mdpi.com The bimetallic nature of the catalyst is believed to play a crucial role in its effectiveness. The reaction, carried out in dichloromethane (DCM) at 80°C, achieved a yield of 82% with a 10 mol% catalyst loading. mdpi.com The catalyst was also found to be reusable for up to six cycles with only a minor decrease in activity, highlighting its stability and potential for sustainable chemical processes. mdpi.com

The proposed mechanism for the Fe₂Ni-BDC catalyzed reaction involves the activation of the reactants on the metal centers of the MOF. The synergistic effect between the iron and nickel ions within the framework is thought to enhance the catalytic performance compared to their single-metal counterparts. mdpi.com While this specific reaction involves a different starting material (trans-β-nitrostyrene instead of a carboxylic acid), the principle of Lewis acid catalysis by the MOF to facilitate amide bond formation is applicable to the synthesis of this compound from 2-nitrobenzoic acid and 3-aminopyridine. Other bimetallic MOFs, such as Co/Fe-MOF, have also been shown to be effective catalysts for the oxidative amidation of 2-aminopyridine with benzaldehyde, further supporting the potential of mixed-metal MOFs in the synthesis of N-pyridinylamides. researchgate.net

Role of Catalysis in Yield Optimization and Reaction Efficiency

Catalysis plays a pivotal role in optimizing the yield and efficiency of benzamide synthesis. The choice of catalyst, solvent, temperature, and reactant molar ratio are critical parameters that need to be fine-tuned to maximize the product yield.

In the context of the Fe₂Ni-BDC catalyzed synthesis of N-(pyridin-2-yl)-benzamide, a systematic optimization of reaction conditions was performed. researchgate.netmdpi.com The study revealed that the catalyst loading significantly impacts the yield, with 10 mol% being optimal. mdpi.com The choice of solvent also proved to be crucial, with dichloromethane (DCM) providing the highest yield compared to other solvents like toluene, DMF, and THF. researchgate.net Temperature is another key factor, with the reaction showing a significant increase in yield when the temperature was raised from room temperature to 80°C. mdpi.com

The molar ratio of the reactants also influences the outcome of the reaction. For the synthesis of N-(pyridin-2-yl)-benzamide, a 1:1 molar ratio of 2-aminopyridine to trans-β-nitrostyrene was found to be optimal. mdpi.com These findings underscore the importance of a thorough optimization of reaction parameters to achieve high efficiency in the catalytic synthesis of benzamides.

Table 1: Optimization of Reaction Conditions for a Related Benzamide Synthesis mdpi.com

| Parameter | Variation | Yield (%) |

| Catalyst Loading | 5 mol% | 47 |

| 7.5 mol% | 60 | |

| 10 mol% | 82 | |

| 12.5 mol% | 83 | |

| Solvent | Toluene | 30 |

| DMF | 5 | |

| THF | 37 | |

| DCM | 82 | |

| Temperature | Room Temp. | Low |

| 60°C | Moderate | |

| 80°C | 82 | |

| 100°C | 80 | |

| Molar Ratio (Amine:Styrene) | 1:1 | 82 |

| 1:2 | 78 | |

| 1:3 | 78 |

Post-Synthetic Transformations and Derivatization

Once this compound is synthesized, it can undergo various post-synthetic transformations to introduce new functional groups and create a library of derivatives with potentially diverse biological activities.

Reductive Transformations of the Nitro Group to Amine (e.g., Hydrogenation with Pd Catalyst, Tin(II) Chloride/HCl for related benzamide derivatives)

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of many pharmaceutical compounds. This can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a widely used method for the reduction of aromatic nitro compounds. sci-hub.senih.gov This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. The process is generally efficient and clean, with water being the only byproduct. For related nitrobenzamides, this method has been shown to be effective. nih.gov The chemoselectivity of the hydrogenation can sometimes be an issue, but the use of specific catalyst poisons or modified catalysts can help to avoid the reduction of other functional groups. nih.gov

Chemical Reduction with Tin(II) Chloride/HCl: A classic method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). semanticscholar.orgphenomenex.com This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction proceeds through the transfer of electrons from the tin(II) ions to the nitro group, which is subsequently protonated by the acid. The reaction is typically carried out in a solvent like ethanol. semanticscholar.org While effective, this method requires a stoichiometric amount of the tin reagent and a subsequent workup to remove the tin salts.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol or Methanol, Room temp. to moderate heat | High efficiency, clean byproducts | Potential for over-reduction, requires specialized equipment |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol, Reflux | High chemoselectivity | Stoichiometric reagents, tin waste |

Other Aromatic Substitution Reactions on the Benzamide Core (e.g., Bromination for related compounds)

The two aromatic rings of this compound, the nitrophenyl ring and the pyridine ring, can undergo further substitution reactions. The reactivity of each ring towards electrophilic or nucleophilic attack is influenced by the existing substituents.

The 2-nitrophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group and the amide linkage. Conversely, it is activated for nucleophilic aromatic substitution. The pyridine ring is also generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution on pyridine, if it occurs, typically directs to the 3- and 5-positions. Nucleophilic aromatic substitution on the pyridine ring is more favorable, especially at the 2- and 4-positions, and is facilitated by the presence of a good leaving group.

Bromination: Bromination of the benzamide core would likely proceed via an electrophilic aromatic substitution mechanism. Given the deactivating nature of the substituents on both rings, harsh reaction conditions might be required. The use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV light is a common method for benzylic and allylic bromination, but for aromatic bromination, a Lewis acid catalyst is typically required. google.com The regioselectivity of the bromination would depend on the specific reaction conditions and the relative activation/deactivation of the different positions on both aromatic rings. For pyridine derivatives, bromination can be achieved using agents like Br₂ in oleum (B3057394) or NBS under specific conditions. google.com

Isolation and Purification Protocols for this compound and Intermediates

The isolation and purification of this compound and its synthetic intermediates are crucial steps to obtain a product of high purity. Common techniques employed include extraction, crystallization, and chromatography.

Following the synthesis, the crude product is typically isolated by filtration or extraction. For instance, after a reaction, the mixture can be poured into water to precipitate the product, which is then collected by filtration. Alternatively, if the product is soluble in an organic solvent, it can be extracted from an aqueous phase.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature or below, allowing for the formation of pure crystals upon cooling. For related N-pyridin-3-yl-benzenesulfonamide, recrystallization from hot ethanol has been reported to yield pure product. researchgate.net

Chromatography: Column chromatography is a versatile method for separating and purifying compounds from a mixture. For substituted benzamides, reversed-phase high-performance liquid chromatography (HPLC) is a common analytical and preparative technique. chromforum.org The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is optimized to achieve good separation. For the purification of N-(pyridin-2-yl)-benzamide derivatives synthesized using the Fe₂Ni-BDC catalyst, column chromatography was employed to isolate the products. mdpi.com

Chemical Reactivity and Reaction Pathways of 2 Nitro N Pyridin 3 Ylbenzamide

Reactivity Profile of the Nitro Group

The nitro group (NO₂) is a powerful modulator of the molecule's reactivity, primarily through its strong electron-withdrawing nature.

Nucleophilic Aromatic Substitution Influences

The presence of a nitro group on an aromatic ring is a critical factor in facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org Electron-withdrawing groups, such as the nitro group, activate the ring towards attack by nucleophiles. wikipedia.org This activation is most pronounced when the nitro group is positioned ortho or para to a leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

In the context of 2-nitro-N-pyridin-3-ylbenzamide, the nitro group is ortho to the amide substituent. If a suitable leaving group were present on the benzene (B151609) ring, particularly at the positions ortho or para to the nitro group, the ring would be highly susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing nitro group, thereby lowering the activation energy for the substitution. doubtnut.comvedantu.comyoutube.com

Transformations Involving the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo specific transformations under certain conditions.

Stability and Hydrolytic Degradation Pathways

Amide bonds are generally stable, but they can be hydrolyzed under acidic or basic conditions. For N-nitrobenzamides, studies have shown that the mechanism of hydrolysis can be complex and dependent on the reaction conditions. rsc.org In strongly acidic solutions, hydrolysis of similar N-methyl-N-nitrobenzamides proceeds via an A-1 pathway, involving protonation of the substrate followed by a rate-limiting cleavage of the C-N amide bond to form a benzoyl cation. rsc.org In more moderate to dilute acid, a neutral water-catalyzed hydrolysis mechanism can become dominant. rsc.org The stability of the amide linkage in this compound is therefore expected to be pH-dependent, with cleavage yielding 2-nitrobenzoic acid and 3-aminopyridine (B143674).

Intramolecular Cyclization and Condensation Reactions (Insights from similar benzamide (B126) systems)

The ortho positioning of the nitro group relative to the amide linkage creates the potential for intramolecular cyclization reactions, particularly after a chemical modification of the nitro group. For instance, reduction of the nitro group to an amino group would yield 2-amino-N-pyridin-3-ylbenzamide. This intermediate could then undergo intramolecular cyclization, a common pathway for synthesizing heterocyclic ring systems.

Furthermore, systems with ortho-nitro groups can participate in cyclization through redox mechanisms. For example, related 2-nitrobenzyl alcohol derivatives can undergo intramolecular redox cyclization to form cinnolines. nih.gov This proceeds through an in-situ generated 2-nitroso intermediate. nih.govnih.gov While not a direct reaction of the starting amide, such transformations highlight the synthetic potential of the ortho-nitro-amide structural motif for constructing more complex heterocyclic structures. Intramolecular condensation reactions like the Dieckmann cyclization, which occurs in diesters to form cyclic β-keto esters, illustrate a general principle of intramolecular reactions that can be conceptually applied to appropriately substituted benzamide systems. libretexts.orgopenstax.org

Electrophilic and Nucleophilic Substitution on Aromatic Moieties

The two aromatic rings in this compound exhibit distinct reactivity profiles towards substitution reactions.

Benzene Ring: As discussed, the strong electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Any electrophilic attack would be slow and would likely be directed to the meta position relative to the nitro group. Conversely, the ring is activated for nucleophilic aromatic substitution, especially if a leaving group is present. masterorganicchemistry.com

Pyridine (B92270) Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqyoutube.com It is often compared to a highly deactivated benzene ring, like nitrobenzene. uoanbar.edu.iq Electrophilic substitution on pyridine, such as nitration, requires harsh conditions. uoanbar.edu.iq In acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. uoanbar.edu.iqrsc.org

However, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The reactivity of the pyridine ring in this compound towards nucleophiles would also be influenced by the amide linkage. Additionally, specialized reactions like vicarious nucleophilic substitution (VNS) are known for nitropyridines, allowing for C-H functionalization. nih.gov

Below is a table summarizing the expected reactivity of the aromatic rings:

| Ring | Substitution Type | Reactivity | Directing Influence |

| Benzene | Electrophilic | Deactivated | Meta to NO₂ |

| Nucleophilic | Activated | Ortho, Para to NO₂ | |

| Pyridine | Electrophilic | Deactivated | Meta to N |

| Nucleophilic | Activated | Ortho, Para to N |

Regioselectivity Considerations on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the presence of the N-benzamide substituent further complicates the regioselectivity.

N-functionalization of pyridines can influence the selectivity of subsequent reactions. For instance, N-alkoxy or N-amine azaarenium intermediates have been shown to direct radical additions, with the regioselectivity being highly dependent on the specific architecture and substitution pattern of the heterocycle. researchgate.net While direct electrophilic substitution on the pyridine ring of this compound is challenging, derivatization strategies involving activation of the pyridine core, for example with trifluoromethanesulfonic anhydride, could potentially enable functionalization. researchgate.net

Reactivity of the Benzene Ring to Substitution

The benzene ring in this compound is significantly influenced by the presence of the ortho-nitro group. The nitro group is a powerful deactivating substituent for electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation difficult. msu.edu This deactivation stems from the inductive electron withdrawal by the nitro group. msu.edu

Conversely, the electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution. youtube.com In such reactions, a nucleophile can replace a leaving group on the aromatic ring. The presence of the nitro group in the ortho position helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the substitution. youtube.com

Mechanistic Insights into this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and designing synthetic routes.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving N-nitrobenzamides have been studied, particularly their hydrolysis in acidic conditions. rsc.org Studies on related N-nitrobenzamides have shown that in strong acids, they undergo an A1-type hydrolysis mechanism, which involves a pre-equilibrium protonation step. rsc.org In more moderate to dilute acid, a neutral water-catalyzed hydrolysis mechanism can become dominant. rsc.org

The thermodynamic aspects of these reactions are influenced by the stability of intermediates and products. For instance, in nucleophilic aromatic substitution on the benzene ring, the stability of the Meisenheimer complex is a key thermodynamic factor.

Elucidation of Reaction Mechanisms (e.g., radical pathways, transition-metal mediation)

Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the benzene ring, such as nitration, typically proceeds through a two-step process. msu.eduyoutube.com First, the electrophile attacks the aromatic ring to form a positively charged intermediate called a benzenonium ion. msu.edu In the second step, a proton is removed to restore aromaticity. msu.edu The formation of the nitronium ion (NO2+), the active electrophile in nitration, is often generated from a mixture of concentrated nitric and sulfuric acids. youtube.com

Nucleophilic Aromatic Substitution: The mechanism for nucleophilic aromatic substitution on the nitro-activated benzene ring involves the addition of a nucleophile to the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com This is followed by the elimination of the leaving group to yield the substituted product. youtube.com

Transition-Metal Mediated Reactions: Transition metals can catalyze a variety of reactions involving aromatic compounds. For instance, transition-metal catalysts can be employed for N-atom transfer reactions from azides to form new carbon-nitrogen bonds. nih.gov While specific studies on this compound are not detailed, related amidation reactions to form N-pyridinyl benzamides have been achieved using bimetallic metal-organic frameworks (MOFs) like Fe2Ni-BDC as heterogeneous catalysts. mdpi.com These reactions can proceed through a Michael addition amidation pathway. mdpi.com The use of transition-metal catalysis is a growing field, with applications in biological media being explored. researchgate.net

Radical Pathways: Radical reactions offer another avenue for the functionalization of pyridine rings. researchgate.net These can involve the addition of radical species to activated pyridine intermediates. The regioselectivity of these radical additions is a key consideration. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Nitro N Pyridin 3 Ylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Interpretation and Proton Environment Elucidation

The ¹H NMR spectrum of 2-nitro-N-pyridin-3-ylbenzamide is predicted to exhibit distinct signals corresponding to the nine protons distributed across its two aromatic rings and the amide linkage. The electron-withdrawing nature of the nitro group on the benzoyl ring and the nitrogen atom in the pyridine (B92270) ring significantly influences the chemical shifts of the aromatic protons, generally causing them to appear at lower fields (higher ppm values).

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. Typically, for secondary amides, this signal is found in the range of δ 8.0-9.5 ppm.

The protons on the 2-nitrophenyl ring are anticipated to form a complex splitting pattern. The proton adjacent to the nitro group (H-3) would be the most deshielded. The protons on the pyridine ring will also show characteristic shifts and couplings. The proton at the 2-position of the pyridine ring (adjacent to the nitrogen) is expected to be the most downfield among the pyridinyl protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide N-H | 8.5 - 9.5 | br s | - |

| Pyridinyl H-2 | 8.6 - 8.8 | d | ~2.5 |

| Pyridinyl H-4 | 8.2 - 8.4 | dd | ~8.5, 4.5 |

| Pyridinyl H-5 | 7.3 - 7.5 | ddd | ~8.5, 4.5, 0.5 |

| Pyridinyl H-6 | 8.4 - 8.6 | dd | ~4.5, 1.5 |

| Benzoyl H-3 | 7.9 - 8.1 | dd | ~8.0, 1.5 |

| Benzoyl H-4 | 7.6 - 7.8 | td | ~7.5, 1.5 |

| Benzoyl H-5 | 7.7 - 7.9 | td | ~8.0, 1.5 |

| Benzoyl H-6 | 7.5 - 7.7 | dd | ~7.5, 1.5 |

Note: These are predicted values and may vary based on the solvent and spectrometer frequency used.

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of this compound. The spectrum is expected to show 12 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a low field, typically in the range of δ 160-170 ppm.

The carbon atoms of the aromatic rings will appear in the region of δ 110-160 ppm. The carbon atom attached to the nitro group (C-2 of the benzoyl ring) is expected to be significantly deshielded. Similarly, the carbon atoms adjacent to the nitrogen in the pyridine ring (C-2 and C-6) will also exhibit downfield shifts.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 164 - 168 |

| Benzoyl C-1 | 132 - 135 |

| Benzoyl C-2 | 147 - 150 |

| Benzoyl C-3 | 124 - 126 |

| Benzoyl C-4 | 133 - 136 |

| Benzoyl C-5 | 129 - 132 |

| Benzoyl C-6 | 130 - 133 |

| Pyridinyl C-2 | 145 - 148 |

| Pyridinyl C-3 | 135 - 138 |

| Pyridinyl C-4 | 123 - 126 |

| Pyridinyl C-5 | 138 - 141 |

| Pyridinyl C-6 | 148 - 151 |

Note: These are predicted values and may vary based on the solvent and spectrometer frequency used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. nih.gov For instance, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6 of the benzoyl ring. Similarly, on the pyridine ring, correlations between H-4 and H-5, and H-5 and H-6 would be observed. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the framework of this compound.

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations (Nitro, Amide C=O, N-H)

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations. The asymmetric stretch is typically observed in the region of 1500-1570 cm⁻¹, and the symmetric stretch appears around 1300-1370 cm⁻¹. These two intense bands are a clear indicator of the presence of a nitro group.

Amide Group (C=O, N-H): The amide functionality gives rise to several characteristic absorptions. The N-H stretching vibration of the secondary amide is expected as a single sharp band in the region of 3300-3500 cm⁻¹. The amide C=O stretching vibration (Amide I band) is a very strong and sharp absorption that typically appears between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found in the range of 1510-1570 cm⁻¹.

Predicted IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| Nitro NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |

Aromatic Ring Modes and Substituent Effects

The vibrations of the carbon-carbon bonds within the two aromatic rings (the 2-nitrophenyl ring and the 3-pyridinyl ring) will produce a series of absorption bands in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). The C=C stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ range.

The substitution pattern on the benzene (B151609) and pyridine rings influences the C-H out-of-plane bending vibrations, which appear between 650 and 900 cm⁻¹. For the ortho-disubstituted benzene ring, a strong band is expected in the 735-770 cm⁻¹ range. The substitution pattern of the pyridine ring will also give rise to characteristic bands in this region. The presence of the strongly electron-withdrawing nitro group can influence the exact position and intensity of these aromatic ring absorptions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides vital information on the molecular weight and structural features of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), a unique mass spectrum is generated, which serves as a molecular fingerprint.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule with high precision. Unlike nominal mass measurements, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺.

The theoretical exact mass of the neutral molecule (C₁₂H₉N₃O₃) is 243.0644 g/mol . An experimental HRMS measurement would aim to confirm this value to within a few parts per million (ppm), providing strong evidence for the correct elemental composition and ruling out other potential formulas.

Table 1: Illustrative HRMS Data for this compound (Note: The following data is illustrative as specific experimental results for this compound were not found in the searched literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Theoretical [M+H]⁺ | The calculated exact mass of the protonated molecule (C₁₂H₁₀N₃O₃⁺). | 244.0717 |

| Observed [M+H]⁺ | The experimentally measured exact mass of the protonated molecule. | Data not available |

| Mass Error (ppm) | The difference between the observed and theoretical mass, indicating accuracy. | Data not available |

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The resulting fragmentation pattern provides a roadmap for deducing the compound's structure. By analyzing the m/z values of the fragment ions, chemists can piece together the molecular puzzle, identifying key functional groups and their connectivity.

For this compound, characteristic fragmentation pathways would be expected. Cleavage of the amide bond is a common fragmentation route, which would likely lead to the formation of ions corresponding to the 2-nitrobenzoyl group (m/z 150.01) and the 3-aminopyridine (B143674) radical cation (m/z 94.05) or related fragments. The loss of the nitro group (-NO₂) is another predictable fragmentation, which would result in a significant peak at M-46.

Table 2: Predicted Major Mass Fragments for this compound (Note: The following fragmentation data is based on general chemical principles, as specific experimental spectra for this compound were not found in the searched literature.)

| Predicted m/z | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 244.07 | [C₁₂H₁₀N₃O₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 198.06 | [C₁₂H₁₀N₂O]⁺ | Loss of NO₂ group from the molecular ion |

| 150.01 | [C₇H₄NO₂]⁺ | 2-nitrobenzoyl cation from amide bond cleavage |

| 122.02 | [C₇H₄O]⁺ | Loss of CO from the 2-nitrobenzoyl cation |

| 94.05 | [C₅H₆N₂]⁺ | 3-aminopyridine radical cation from amide bond cleavage |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide definitive proof of a molecule's structure, including detailed information about its conformation, bond lengths, and the nature of its interactions with neighboring molecules in the crystal lattice. As of the latest search, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the following sections describe the type of information that would be obtained from such an analysis.

A crystallographic analysis would yield a complete set of atomic coordinates, from which precise bond lengths, bond angles, and dihedral (torsion) angles can be calculated. This data is fundamental for describing the molecule's geometry. For instance, the geometry around the amide linkage (C-N-C=O) would reveal its planarity, while the lengths of the C-N and C=O bonds would provide insight into electron delocalization.

Table 3: Key Geometric Parameters to be Determined by X-ray Crystallography (Note: Values are not provided as a crystal structure for this compound was not found in the searched literature.)

| Parameter | Atoms Involved | Significance |

|---|---|---|

| Bond Lengths (Å) | e.g., C=O, C-N (amide), C-N (nitro) | Indicates bond order and electronic effects. |

| Bond Angles (°) | e.g., O=C-N, C-N-C (amide) | Defines the local geometry of the atoms. |

| Dihedral Angles (°) | e.g., Nitro-Benzene, Benzene-Pyridine | Describes the 3D conformation and orientation of the rings. |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal. This packing is governed by a network of intermolecular interactions. In this compound, one would expect to find several key interactions. A strong intermolecular hydrogen bond between the amide N-H group and a suitable acceptor, such as the nitrogen atom of a neighboring pyridine ring or an oxygen atom of a nitro group, would likely be a primary organizing force.

Furthermore, non-classical interactions like C-H···π (where a C-H bond points towards the face of an aromatic ring) and π-π stacking interactions between the electron-rich pyridine and electron-deficient nitrophenyl rings could play a significant role in stabilizing the crystal structure.

Computational Chemistry and Molecular Modeling Studies of 2 Nitro N Pyridin 3 Ylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the structural and electronic properties of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for understanding reactivity and potential intermolecular interactions.

Geometric Optimization and Electronic Structure Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic characteristics and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For nitro-substituted aromatic compounds, the HOMO is typically localized on the phenyl ring system, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.net This distribution indicates that the molecule is prone to charge transfer interactions. The calculated HOMO-LUMO energy gap for analogous nitro-aromatic compounds provides a reference for estimating the reactivity of 2-nitro-N-pyridin-3-ylbenzamide. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties (DFT/B3LYP)

| Property | Representative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capacity |

| LUMO Energy | -2.5 to -3.5 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and stability |

Note: Values are representative, based on similar nitro-aromatic and benzamide (B126) structures.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

In molecules like this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide linkage, making these sites favorable for hydrogen bonding. nih.govnih.gov The hydrogen atom of the amide (N-H) group would exhibit a region of positive potential, indicating its role as a hydrogen bond donor. The pyridine (B92270) nitrogen also represents a region of negative potential, influencing its interaction with biological targets. nih.govcornell.edu

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, providing a predicted IR spectrum that can be compared with experimental data. bohrium.comarxiv.org For benzamide structures, characteristic vibrational modes include the N-H stretch (typically around 3300-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and symmetric and asymmetric stretches of the NO₂ group (around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning signals in experimental spectra. The chemical shifts of amide protons are particularly sensitive to their environment and can be influenced by intramolecular hydrogen bonding.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.

Assessment of Ligand-Receptor Binding Modes and Affinities

Docking simulations for benzamide derivatives have been performed against various protein targets, such as enzymes and receptors, to predict their potential biological activity. mdpi.comnih.gov The simulation places the ligand into the binding site of the protein and scores the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction.

For a molecule like this compound, docking studies would explore how its distinct chemical features—the nitro-substituted ring, the pyridine ring, and the central amide linkage—contribute to binding. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the protein's side chains.

Table 2: Representative Molecular Docking Results for Benzamide Derivatives

| Protein Target (Example) | Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|

| Kinase (e.g., VEGFR) | -7.0 to -9.5 | Hydrogen bonds, π-π stacking |

| iNOS | -6.5 to -8.0 | Hydrogen bonds, Hydrophobic interactions |

| mGluR5 | -8.0 to -10.0 | Hydrogen bonds, π-π stacking, Hydrophobic contacts |

Note: Data is representative of docking studies on various benzamide derivatives against different protein targets.

Identification of Key Interacting Residues and Binding Site Features

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. Analysis of the docked pose reveals key interactions:

Hydrogen Bonds: The amide group's C=O and N-H, the nitro group's oxygens, and the pyridine nitrogen are all potential sites for hydrogen bonding with polar residues like Serine, Threonine, Aspartate, or the peptide backbone.

Hydrophobic Interactions: The benzoyl and pyridine rings can form hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Understanding these specific interactions is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. tandfonline.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. rsc.org

An MD simulation typically runs for a duration of nanoseconds to microseconds. The stability of the ligand within the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in its initial docked pose. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.com For benzamide derivatives, MD simulations have confirmed the stability of docking poses and validated the key interactions predicted by static docking models. nih.gov

Conformational Flexibility and Stability in Solvated Environments

The conformational landscape of this compound is primarily dictated by the rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linkage. In a solvated environment, such as water, the molecule's conformation will be influenced by interactions between its polar and nonpolar regions and the solvent molecules.

Molecular dynamics simulations of related benzamide derivatives in aqueous solution have demonstrated that the stability of different conformers is a dynamic process, with the molecule exploring various conformational states over time. The stability of the ligand-protein complex is also influenced by these dynamics. tandfonline.comnih.gov

Ligand-Protein Complex Stability and Interaction Dynamics

The structural features of this compound suggest its potential to interact with biological macromolecules through a variety of non-covalent interactions, which is a critical aspect of its potential as a therapeutic agent. Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze these interactions.

The key functional groups for potential protein binding include:

The nitro group: Can act as a hydrogen bond acceptor.

The pyridine nitrogen: Can also act as a hydrogen bond acceptor.

The amide group: The carbonyl oxygen is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.

The aromatic rings: Can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.

Molecular docking studies on similar nitrobenzamide derivatives have revealed their ability to form stable complexes with various protein targets. For example, a study on nitro-substituted benzamide derivatives showed that they could bind effectively to the active site of inducible nitric oxide synthase (iNOS). researchgate.net The binding was stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, docking studies of other benzamide derivatives have shown favorable interactions with enzymes like E. coli DNA gyrase and α-glucosidase. nih.govscispace.com In these studies, the stability of the ligand-protein complex, as indicated by the docking score and the analysis of intermolecular forces, is a key predictor of biological activity. nih.govscispace.com

The stability of such a complex over time can be further investigated using molecular dynamics simulations. For instance, simulations of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives complexed with α-glucosidase and α-amylase showed that the ligand remained stably bound in the active site, with the root-mean-square deviation (RMSD) of the complex remaining low throughout the simulation. tandfonline.com

In Silico Structure-Activity Relationship (SAR) Derivations

In the absence of extensive experimental data for this compound, in silico Structure-Activity Relationship (SAR) studies can provide valuable insights for guiding the design of more potent analogs. SAR studies aim to identify which parts of a molecule are crucial for its biological activity and how modifications to its structure can enhance this activity.

For this compound, a hypothetical in silico SAR study could involve the systematic modification of its core structure and the subsequent evaluation of the predicted binding affinity of the new analogs to a specific protein target using molecular docking.

Table 1: Hypothetical In Silico SAR Study of this compound Analogs

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |

| Nitro Group Position | Move from ortho to meta or para | Could increase or decrease activity | The position of the electron-withdrawing nitro group can influence the electronic properties of the benzamide ring and its interaction with the target. |

| Substitution on the Benzene (B151609) Ring | Add electron-donating or electron-withdrawing groups | Potentially enhance binding affinity | Substituents can modulate the electronic and steric properties of the molecule, leading to improved interactions with the protein. Studies on similar compounds have shown that such substitutions can significantly affect activity. nih.gov |

| Substitution on the Pyridine Ring | Add substituents at different positions | Could improve selectivity and potency | Modifications to the pyridine ring can alter its binding mode and interactions within the active site. |

| Amide Linker Modification | Replace with a different linker (e.g., sulfonamide) | May alter flexibility and hydrogen bonding capacity | The nature of the linker can impact the overall conformation and the ability to form key hydrogen bonds. |

By analyzing the docking scores and binding modes of a library of virtual compounds, it is possible to derive a 3D-QSAR (Quantitative Structure-Activity Relationship) model. Such a model can provide a more quantitative prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ej-chem.org

Prediction of Pharmacokinetic Parameters (ADMET)

The potential of a compound to be developed into a drug is not only dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods are widely used to predict these properties at an early stage of drug discovery.

Lipinski's Rule of Five and Druglikeness Assessments

Lipinski's Rule of Five is a widely used guideline to assess the "druglikeness" of a compound and its likelihood of being orally bioavailable. drugbank.comunits.itscfbio-iitd.res.in The rule states that a compound is more likely to be orally active if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Da researchgate.net

LogP (octanol-water partition coefficient) ≤ 5 researchgate.net

Number of hydrogen bond donors (HBD) ≤ 5 researchgate.net

Number of hydrogen bond acceptors (HBA) ≤ 10 researchgate.net

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Compliance |

| Molecular Formula | C₁₂H₉N₃O₃ | - |

| Molecular Weight | 243.22 g/mol sigmaaldrich.com | Yes |

| LogP (predicted) | ~2.0-2.5 | Yes |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Yes |

| Hydrogen Bond Acceptors | 5 (2 from the nitro group, 2 from the amide carbonyl, 1 from the pyridine nitrogen) | Yes |

| Number of Violations | 0 | - |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it has a favorable profile for oral bioavailability. Further "druglikeness" assessments, which take into account other parameters like topological polar surface area (TPSA) and the number of rotatable bonds, would also likely be favorable.

Computational Absorption, Distribution, and Metabolism Profiling

Beyond Lipinski's rule, more sophisticated computational models can predict specific ADMET properties.

Absorption: Compounds with good oral absorption are typically well-absorbed from the gastrointestinal tract. In silico models can predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. Given its compliance with Lipinski's rule, this compound is predicted to have good oral absorption.

Distribution: The distribution of a drug throughout the body is influenced by factors like plasma protein binding and its ability to cross biological membranes, such as the blood-brain barrier (BBB). The nitro group might influence its distribution characteristics.

Metabolism: The metabolic fate of a drug is a critical determinant of its efficacy and potential for toxicity. In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential sites of metabolism could include hydroxylation of the aromatic rings or reduction of the nitro group. Studies on other nitroaromatic compounds have shown that the nitro group can be a site of metabolic reduction. mdpi.com

Table 3: Predicted ADMET Profile of this compound (Hypothetical)

| ADMET Property | Predicted Outcome | Notes |

| Human Intestinal Absorption (HIA) | Good | Based on Lipinski's rule compliance. |

| Caco-2 Permeability | Moderate to High | Expected for a small, relatively lipophilic molecule. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | The presence of polar groups may limit extensive CNS penetration. |

| CYP450 Inhibition | Possible | Many nitrogen-containing heterocycles can interact with CYP enzymes. This would need to be tested experimentally. |

| Hepatotoxicity | Possible | Nitroaromatic compounds can sometimes be associated with liver toxicity. |

| Ames Mutagenicity | Possible | The nitro group can be a structural alert for mutagenicity. |

Biological Activity Investigations and Molecular Mechanisms of 2 Nitro N Pyridin 3 Ylbenzamide and Analogues

Enzyme Inhibition and Receptor Modulation Studies

The interaction of 2-nitro-N-pyridin-3-ylbenzamide analogues with various enzymes and receptors has been a significant area of research, revealing potential inhibitory and modulatory activities.

Kinase Inhibition

Analogues of this compound have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Notably, a series of N-(thiophen-2-yl) benzamide (B126) derivatives have demonstrated significant inhibitory activity against the BRAFV600E mutant kinase, a key driver in many human cancers, including melanoma. nih.gov Virtual screening and subsequent chemical synthesis led to the identification of compounds with submicromolar inhibitory activities. nih.gov

| Compound | BRAF V600E IC50 (µM) |

| b40 | 0.23 ± 0.02 |

| b47 | 0.45 ± 0.03 |

| Data sourced from: nih.gov |

These findings highlight the potential of the benzamide scaffold in developing selective BRAF kinase inhibitors. nih.govnih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of inflammatory mediators and have been implicated in the pathology of various diseases, including cancer. nih.gov A study on a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to this compound, investigated their inhibitory effects on 15-lipoxygenase-1 (15-LOX-1). nih.gov The results indicated that methoxylated derivatives were the most potent inhibitors of the enzyme. Conversely, nitro-containing derivatives, despite showing high cytotoxicity, exhibited the lowest enzyme inhibitory activity in this particular series. nih.gov

| Compound Derivative | 15-LOX-1 Inhibition IC50 (µM) |

| o-methoxy | 28.4 ± 1.8 |

| m-methoxy | 35.6 ± 2.1 |

| Nitro-containing | > 100 |

| Data sourced from: nih.gov |

Adenosine (B11128) Receptor Interaction

Adenosine receptors, particularly the A3 subtype, are implicated in various physiological processes and are considered therapeutic targets for conditions like inflammation and cancer. nih.gov While direct studies on this compound are limited, research on related pyridine (B92270) derivatives and other molecules targeting these receptors provides insight. For instance, studies on methanocarba derivatives of adenosine have identified potent and selective agonists for the A3 adenosine receptor. nih.gov One such derivative, MRS1898, a (N)-methanocarba equivalent of CI-IB-MECA, displayed a high binding affinity for the human A3 adenosine receptor. nih.gov

| Compound | Binding Affinity (Ki) at human A3 AR (nM) |

| MRS1898 | 1.9 |

| CI-IB-MECA | 2-3 |

| Data sourced from: nih.gov |

These findings suggest that specific structural modifications can lead to high-affinity interactions with adenosine receptors. nih.gov

Other Molecular Target Interactions

The benzamide and pyridinyl moieties are present in various inhibitors of receptor tyrosine kinases (RTKs), which play a critical role in cell signaling and are often dysregulated in cancer. A series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which share structural similarities with this compound, have been shown to be potent inhibitors of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. researchgate.net Furthermore, thieno[3,2-b]pyridine-based compounds have been developed as inhibitors of c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. researchgate.net These inhibitors have demonstrated efficacy in human tumor xenograft models. researchgate.net

Cellular Mechanisms of Action

The biological activity of this compound and its analogues extends to their effects on cellular processes, most notably the inhibition of cancer cell proliferation.

Inhibition of Cancer Cell Proliferation (in vitro)

Several studies have demonstrated the in vitro cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. The presence of a nitro group is often associated with enhanced cytotoxicity. researchgate.net

A study of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives revealed that nitro-containing compounds exerted significant cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) |

| 4g (nitro-containing) | PC3 | 19.8 ± 1.5 |

| 4h (nitro-containing) | HT29 | 25.4 ± 2.1 |

| 4i (nitro-containing) | SKNMC | 45.2 ± 3.2 |

| Data sourced from: nih.gov |

Similarly, research on N-alkyl-nitroimidazole compounds has shown their ability to reduce the viability of lung and breast cancer cells. The cytotoxic effect was found to be influenced by the length of the alkyl chain, particularly in the A549 lung cancer cell line. openmedicinalchemistryjournal.com

| Compound | Cell Line | LC50 (µM) |

| N-methyl-nitroimidazole | A549 | 17.00 ± 1.7 |

| N-ethyl-nitroimidazole | A549 | 14.67 ± 2.5 |

| N-methyl-nitroimidazole | MDA-MB-231 | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | MDA-MB-231 | 17.33 ± 2.1 |

| Data sourced from: openmedicinalchemistryjournal.com |

Furthermore, synthetic ortho-nitrobenzyl derivatives have been shown to selectively affect the viability of human breast and ovarian cancer cells compared to non-tumoral cell lines. researchgate.net These findings underscore the potential of nitroaromatic compounds as a source for the development of new anticancer agents. researchgate.net

Modulation of Cell Signaling Pathways Associated with Tumor Growth

Research into this compound and its analogues has revealed their potential to modulate various signaling pathways implicated in tumor growth and proliferation. While direct studies on this compound are limited, the broader class of nitrobenzamide derivatives has been shown to interact with key cellular cascades.

One of the primary areas of investigation is the impact of these compounds on pathways that regulate cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors). For instance, certain derivatives have been observed to interfere with the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation and is often hyperactivated in cancer. nih.govmssm.edu By inhibiting this pathway, these compounds can potentially halt tumor growth and induce cancer cell death.

Another significant target is the NF-κB signaling pathway . nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to survive and proliferate. Nitrobenzamide analogues may exert their anti-tumor effects by inhibiting the activation of NF-κB, thereby sensitizing cancer cells to apoptosis. nih.govmssm.edu

Furthermore, the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival, is another potential target. nih.gov Dysregulation of this pathway is a common feature of many cancers. By modulating the MAPK/ERK pathway, these compounds could potentially disrupt the signaling network that drives tumor progression.

The interaction of these compounds with tumor-associated macrophages (TAMs) also presents a mechanism for modulating the tumor microenvironment. TAMs can promote tumor growth and metastasis, and targeting their signaling pathways is an emerging anti-cancer strategy. nih.gov

It is important to note that the specific effects on these signaling pathways can vary depending on the exact chemical structure of the analogue, including the position and nature of substituents on the benzamide and pyridine rings.

Reactive Oxygen Species (ROS) Generation (for related nitro-containing derivatives)

Nitro-containing compounds, as a class, are known to be capable of generating reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules and free radicals derived from molecular oxygen. While ROS are natural byproducts of cellular metabolism, an imbalance in their production and the cell's antioxidant defenses can lead to oxidative stress. youtube.com

The mechanism of ROS generation by nitroaromatic compounds often involves their metabolic reduction. svedbergopen.com Cellular enzymes, such as nitroreductases, can reduce the nitro group (NO₂) to a nitroso (NO) or hydroxylamine (B1172632) (NHOH) derivative, and in the process, generate superoxide (B77818) radicals (O₂⁻). nih.gov These radicals can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govyoutube.com

In the context of cancer, ROS can have a dual role. nih.gov At low to moderate levels, ROS can act as signaling molecules that promote cancer cell proliferation, survival, and migration. nih.gov However, at high concentrations, ROS can induce cellular damage, leading to apoptosis or necrosis (cell death). mdpi.com

The therapeutic strategy behind using nitro-containing compounds to generate ROS is to overwhelm the antioxidant capacity of cancer cells, which often already have a higher basal level of ROS compared to normal cells. nih.govmdpi.com This selective increase in oxidative stress can push cancer cells over the edge, leading to their death, while having a lesser effect on normal cells.

The generation of ROS can damage cellular components, including DNA, lipids, and proteins. nih.govyoutube.com DNA damage can lead to mutations and genomic instability, which can be lethal to the cell. nih.gov The ability of nitro-containing derivatives to induce ROS provides a potential mechanism for their anticancer activity.

Antimicrobial Activity Spectrum and Mode of Action

Nitro-containing compounds have demonstrated a broad spectrum of antimicrobial activity. nih.gov While specific data for this compound is not extensively available, related nitroimidazoles and other nitroaromatic compounds have shown efficacy against a range of pathogenic bacteria.

Mycobacterium tuberculosis : Several nitroimidazole derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov For example, 2-nitroimidazole (B3424786) has been shown to have a minimal bactericidal concentration against actively replicating M. tuberculosis and is also effective against intracellular bacteria within macrophages. nih.gov The activity of these compounds is often linked to the reduction of the nitro group, which is more efficient under the hypoxic conditions often found within tuberculous granulomas. nih.gov

Staphylococcus aureus : Some nitro-containing compounds have exhibited activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more serious infections like pneumonia and bacteremia. nih.govnih.gov The mechanism of action is generally believed to involve the generation of toxic intermediates following the reduction of the nitro group within the bacterial cell. nih.gov

Escherichia coli : The efficacy of nitroaromatic compounds against Escherichia coli, a common cause of urinary tract infections and gastroenteritis, can be variable. nih.gov Some nitrofurans, for instance, are used clinically for urinary tract infections caused by E. coli. However, some nitroimidazoles have shown limited activity against aerobic bacteria like E. coli. nih.gov The difference in efficacy can be attributed to the different enzymatic machinery present in various bacterial species for the reduction of the nitro group.

Table 1: Antimicrobial Activity of Related Nitro-Containing Compounds

| Compound Class | Bacterial Strain | Observed Activity |

| 2-Nitroimidazoles | Mycobacterium tuberculosis | Potent bactericidal activity against replicating and intracellular bacteria. nih.gov |

| Nitrofurans | Escherichia coli | Effective in treating urinary tract infections. |

| Nitroimidazoles | Staphylococcus aureus | Variable activity reported. |

This table is illustrative and based on the activity of related compound classes, not specifically this compound.

Bacteria can develop resistance to antimicrobial agents through various mechanisms. bsmiab.orgexplorationpub.com For nitro-containing compounds, several resistance mechanisms have been identified.

A primary mechanism of resistance involves the downregulation or mutation of the nitroreductase enzymes that are responsible for activating the drug. frontiersin.org If the bacterium reduces the expression of these enzymes or if mutations occur that render the enzymes non-functional, the nitro-compound cannot be converted into its toxic form, and the bacterium becomes resistant.

Another mechanism is the increased expression of efflux pumps . nih.gov These are membrane proteins that can actively transport the antimicrobial agent out of the bacterial cell before it can reach its target and exert its effect. frontiersin.org

Alterations in the drug's target site can also lead to resistance. nih.gov If the drug acts by binding to a specific bacterial protein, mutations in the gene encoding that protein can prevent the drug from binding effectively.

Finally, bacteria can develop enhanced DNA repair mechanisms to counteract the DNA damage caused by the reactive intermediates generated from nitro-compounds.

Understanding these resistance mechanisms is crucial for the development of new nitro-containing drugs that can overcome existing resistance and for designing strategies to prevent the emergence of new resistance. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The position of the nitro group on the benzoyl ring is a critical determinant of activity. The electron-withdrawing nature of the nitro group alters the electronic properties of the molecule, which can affect its ability to interact with biological targets. svedbergopen.comnih.gov For example, in some classes of nitroaromatic compounds, a nitro group at a specific position is essential for the compound to be a substrate for the activating nitroreductase enzymes. nih.gov Moving the nitro group to a different position can dramatically reduce or abolish its activity. The resonance effect of the nitro group can also influence the molecule's polarity and its ability to cross cell membranes. youtube.com

The substitution pattern on the pyridinyl ring also plays a crucial role. The nature and position of substituents on the pyridine ring can affect the molecule's solubility, lipophilicity, and its ability to bind to target proteins. For instance, the introduction of different functional groups can alter the compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Furthermore, the amide linker connecting the nitrobenzoyl and pyridinyl moieties is important for maintaining the correct orientation of the two aromatic rings relative to each other. This spatial arrangement is often critical for optimal binding to the target site.